2,5-Dichlorobenzaldehyde
Overview
Description
2,5-Dichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl2O. It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is a white to off-white crystalline powder with a melting point of approximately 54-58°C . It is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde in the presence of a catalyst. Another method includes the oxidation of 2,5-dichlorotoluene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dichlorobenzoic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2,5-dichlorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2,5-Dichlorobenzoic acid.
Reduction: 2,5-Dichlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,5-Dichlorobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dichlorobenzaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar structure but with chlorine atoms at the 2nd and 4th positions.
2,6-Dichlorobenzaldehyde: Chlorine atoms at the 2nd and 6th positions.
2,3-Dichlorobenzaldehyde: Chlorine atoms at the 2nd and 3rd positions.
Uniqueness
2,5-Dichlorobenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic pathways and applications where other dichlorobenzaldehydes may not be as effective .
Properties
IUPAC Name |
2,5-dichlorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXHYMZMVMNDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212992 | |
Record name | 2,5-Dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6361-23-5 | |
Record name | 2,5-Dichlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6361-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichlorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dichlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,5-Dichlorobenzaldehyde?
A1: this compound is an organic compound with the molecular formula C7H4Cl2O. Its molecular weight is 175.01 g/mol. While the provided abstracts don't delve into specific spectroscopic data, they highlight its use as a reagent in organic synthesis. For instance, it reacts with 3-oxo-N,3-diphenylpropanethioamide and 5,5-dimethyl-1,3-cyclohexanedione to produce a substituted tetrahydro-4H-benzo[b]pyran derivative [].
Q2: How does this compound contribute to the synthesis of bioactive molecules, and what are the observed biological activities?
A2: In a study, this compound played a crucial role in synthesizing 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile []. This compound, a β-enaminonitrile derivative, displayed promising cytotoxic activity against three human cancer cell lines: MDA-MB-231, A549, and MIA PaCa-2 []. While the specific interaction mechanism with its target is not fully elucidated in the abstract, the research suggests the molecule's potential as an anticancer agent.
Q3: Are there any computational studies performed on derivatives synthesized using this compound, and what insights do they offer?
A3: Yes, Density Functional Theory (DFT) calculations were performed on the synthesized 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile []. These calculations, conducted at the Becke3-Lee-Yang-parr (B3LYP) level using the 6-311++G(d,p) basis set, provided insights into the molecule's electronic structure and properties []. The study also employed Hirshfeld surface analysis to visualize and understand the crystal packing of the compound []. Furthermore, molecular docking studies were performed, suggesting strong interactions of the synthesized compound with DNA methyltransferase 1, a potential target for anticancer activity [].
Q4: What are the implications of using this compound for synthesizing dichlorocinnamic acid isomers?
A4: Research indicates that this compound, often existing as a mixture of isomers, can be purified to obtain individual isomers []. These purified isomers serve as valuable precursors in the synthesis of distinct dichlorocinnamic acid isomers via the Perkin reaction []. This selective synthesis of isomers could be crucial for investigating their individual properties and potential applications in various fields.
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